Synthetic Yield of 1-Phenyl-2-nitropropene via Henry Reaction: Comparison of Base Catalysts
In the base-catalyzed Henry (nitroaldol) condensation of benzaldehyde with nitroethane, the choice of basic catalyst significantly influences the yield of 1-phenyl-2-nitropropene. A direct comparison demonstrates that n-butylamine provides a 71% yield, whereas ammonium acetate affords a reduced yield of 63% under otherwise comparable reaction conditions .
| Evidence Dimension | Synthetic yield (weight percent of theoretical) |
|---|---|
| Target Compound Data | 1-Phenyl-2-nitropropene: 71% yield (using n-butylamine catalyst); 63% yield (using ammonium acetate catalyst) |
| Comparator Or Baseline | 1-Phenyl-2-nitropropene synthesized with n-butylamine (71% yield) as comparator for ammonium acetate method (63% yield) |
| Quantified Difference | Yield differential of 8 percentage points; n-butylamine method offers approximately 12.7% relative yield improvement |
| Conditions | Henry reaction: benzaldehyde with nitroethane; base-catalyzed condensation in ethanol or isopropanol under reflux |
Why This Matters
Procurement decisions for 1-phenyl-2-nitropropene should consider that in-house synthesis efficiency varies substantially with catalyst selection; n-butylamine-mediated protocols deliver an 8% absolute yield advantage, directly impacting cost-per-gram calculations and process economics.
